
Cyclopropanecarboxamide, 2,2-dichloro-N-(4,5-dihydro-2-thiazolyl)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxamide, 2,2-dichloro-N-(4,5-dihydro-2-thiazolyl)-1-methyl- is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a cyclopropane ring, a carboxamide group, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, 2,2-dichloro-N-(4,5-dihydro-2-thiazolyl)-1-methyl- typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the carboxamide group, and the incorporation of the thiazole ring. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction or cyclopropanation of alkenes.
Amidation: Introduction of the carboxamide group via reactions between carboxylic acids or their derivatives and amines.
Thiazole Formation: Construction of the thiazole ring through cyclization reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Cyclopropanecarboxamide, 2,2-dichloro-N-(4,5-dihydro-2-thiazolyl)-1-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Cyclopropanecarboxamide, 2,2-dichloro-N-(4,5-dihydro-2-thiazolyl)-1-methyl- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting key biochemical pathways within cells.
類似化合物との比較
Cyclopropanecarboxamide, 2,2-dichloro-N-(4,5-dihydro-2-thiazolyl)-1-methyl- can be compared with other similar compounds, such as:
Cyclopropanecarboxamide Derivatives: Compounds with variations in the substituents on the cyclopropane ring or carboxamide group.
Thiazole Derivatives: Compounds with different substituents on the thiazole ring.
Uniqueness
The uniqueness of Cyclopropanecarboxamide, 2,2-dichloro-N-(4,5-dihydro-2-thiazolyl)-1-methyl- lies in its specific combination of structural features, which may confer distinct chemical and biological properties.
Conclusion
Cyclopropanecarboxamide, 2,2-dichloro-N-(4,5-dihydro-2-thiazolyl)-1-methyl- is a compound of significant interest due to its unique structure and potential applications in various scientific fields
特性
分子式 |
C8H10Cl2N2OS |
|---|---|
分子量 |
253.15 g/mol |
IUPAC名 |
2,2-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H10Cl2N2OS/c1-7(4-8(7,9)10)5(13)12-6-11-2-3-14-6/h2-4H2,1H3,(H,11,12,13) |
InChIキー |
UZKSHOJTJYDUDY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=NCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13799526.png)

![3-[(2-Methoxyethoxy)methoxy]pyridine](/img/structure/B13799540.png)


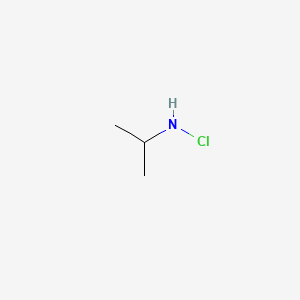
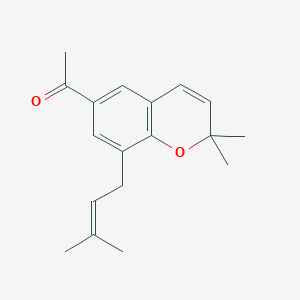
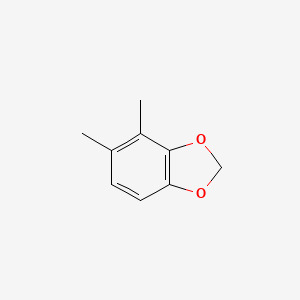
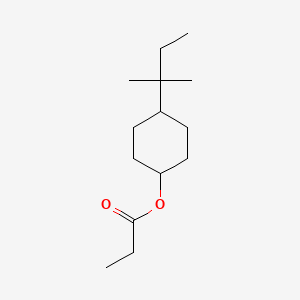

![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)

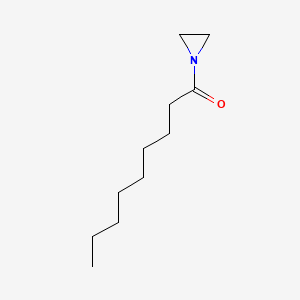
![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)
